![molecular formula C8H9ClN4 B1521617 7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1094425-28-1](/img/structure/B1521617.png)
7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine
Overview
Description
“7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine” is a chemical compound with the CAS Number: 1542673-15-3 . It has a molecular weight of 197.63 . It is usually in powder form .
Synthesis Analysis
The synthesis of related compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H8ClN5/c1-4(2)13-7-5(11-12-13)6(8)9-3-10-7/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving “7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine” are not mentioned in the search results, related compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 197.63 .Scientific Research Applications
- Researchers have investigated the antibacterial properties of this compound. Fifteen newly synthesized derivatives were tested against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains using the microbroth dilution method .
- Novel 1,2,4-triazolo[4,3-a]pyrimidine derivatives have been designed and synthesized for their antifungal activity. These compounds hold promise as potential agents against fungal infections .
- A series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including isosteres like pyrimido-quinoxaline, were synthesized. These compounds were evaluated for their antiviral and antimicrobial potential .
- Researchers have explored the synthetic and medicinal facets of 1,2,4-triazolo[4,3-c]pyrimidine compounds. This includes their design, synthesis, and evaluation for therapeutic applications .
Antibacterial Activity
Antifungal Potential
Antiviral and Antimicrobial Properties
Medicinal Chemistry
properties
IUPAC Name |
7-chloro-3-propan-2-yl-[1,2,4]triazolo[4,3-c]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)8-12-11-7-3-6(9)10-4-13(7)8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJASWJILWICRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C=NC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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